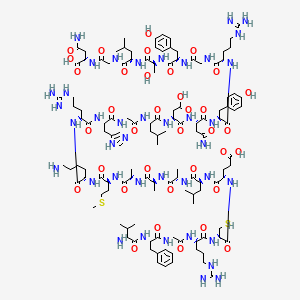
Muramidase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a glycoside hydrolase that catalyzes the hydrolysis of the β-1,4-glycosidic linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan, a major component of the bacterial cell wall . This hydrolysis compromises the integrity of bacterial cell walls, leading to bacterial lysis .
Preparation Methods
Muramidase can be obtained from various sources, including hen egg white, where it is abundant. The enzyme is typically extracted and purified through a series of steps involving crystallization, dialysis, and lyophilization . Industrial production methods often involve the use of recombinant DNA technology to produce this compound in microbial hosts such as Escherichia coli . The enzyme is then purified using techniques such as affinity chromatography and ion-exchange chromatography .
Chemical Reactions Analysis
Muramidase primarily undergoes hydrolysis reactions, specifically targeting the β-1,4-glycosidic bonds in peptidoglycan and chitodextrins . The enzyme’s active site binds to the peptidoglycan molecule, facilitating the cleavage of these bonds . Common reagents used in these reactions include substrates like Micrococcus lysodeikticus cell walls, which are used to measure this compound activity . The major product formed from these reactions is the solubilized peptidoglycan fragments .
Scientific Research Applications
Muramidase has a wide range of scientific research applications:
Chemistry: Used as a model enzyme in studies of enzyme kinetics and protein structure.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in modulating the immune response.
Industry: Utilized in the food industry as a natural preservative due to its antimicrobial properties.
Mechanism of Action
Muramidase exerts its effects by hydrolyzing the β-1,4-glycosidic bonds in peptidoglycan, leading to the breakdown of bacterial cell walls . The enzyme’s active site binds to the peptidoglycan molecule, and the catalytic residues facilitate the cleavage of the glycosidic bonds . This process results in the lysis of the bacterial cell, effectively killing the bacteria . This compound also exhibits immune-modulatory effects, enhancing the body’s immune response to infections .
Comparison with Similar Compounds
Muramidase is part of the glycoside hydrolase family 22, which includes other enzymes such as chitinases and α-lactalbumin . While chitinases specifically target chitin, this compound is more effective against peptidoglycan . α-Lactalbumin, on the other hand, is involved in lactose synthesis in mammals and shares structural similarities with this compound . The unique ability of this compound to hydrolyze peptidoglycan makes it particularly valuable as an antimicrobial agent .
Properties
CAS No. |
9066-59-5 |
|---|---|
Molecular Formula |
C125H196N40O36S2 |
Molecular Weight |
2899.3 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1 |
InChI Key |
JFXJPYIEDZSWNF-JWBGUOTLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N |
physical_description |
White, odourless powder having a slightly sweet taste |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















